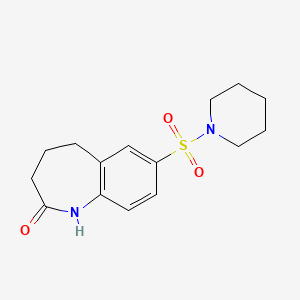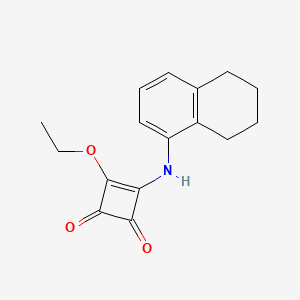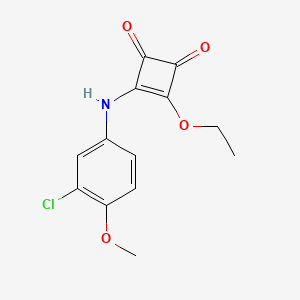![molecular formula C13H13NO3S B7835323 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B7835323.png)
3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione is an organic compound with a complex structure that includes an ethoxy group, a methylthio-substituted phenyl group, and a cyclobutene-1,2-dione core
Preparation Methods
The synthesis of 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclobutene-1,2-dione core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxy group: This step often involves the use of ethylating agents under controlled conditions.
Attachment of the methylthio-substituted phenyl group: This can be done through nucleophilic substitution reactions using suitable phenyl derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy or methylthio groups, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methylthio groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclobutene-1,2-dione core may also participate in redox reactions, further modulating its effects.
Comparison with Similar Compounds
Similar compounds to 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione include:
3-Ethoxy-4-phenylcyclobut-3-ene-1,2-dione: Lacks the methylthio group, which may result in different chemical and biological properties.
3-Methoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione: Substitutes the ethoxy group with a methoxy group, potentially altering its reactivity and interactions.
3-Ethoxy-4-{[4-(trifluoromethyl)phenyl]amino}cyclobut-3-ene-1,2-dione: Contains a trifluoromethyl group instead of a methylthio group, which can significantly impact its chemical behavior and applications.
Properties
IUPAC Name |
3-ethoxy-4-(3-methylsulfanylanilino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13-10(11(15)12(13)16)14-8-5-4-6-9(7-8)18-2/h4-7,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBADCKTQZAGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-Acetamido-2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B7835243.png)
![ethyl 2-{4-[(octahydro-2H-pyrido[1,2-a]pyrazin-2-ylcarbonyl)amino]phenyl}acetate](/img/structure/B7835246.png)

![N-[(4-methylphenyl)methyl]spiro[4H-quinoxaline-3,1'-cyclohexane]-2-amine](/img/structure/B7835261.png)
![3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835274.png)
![3-[(3-Bromophenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835282.png)

![3-[(2,5-Dimethoxybenzyl)amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B7835290.png)
![3-Ethoxy-4-[(4-ethoxybenzyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835298.png)
![3-Ethoxy-4-[(2-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835302.png)
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835306.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835311.png)
![3-Ethoxy-4-[(3-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835331.png)

